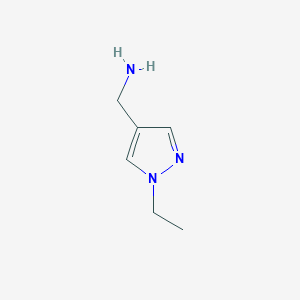

(1-Ethyl-1H-pyrazol-4-yl)methanamine

Descripción

Significance of Pyrazole (B372694) Derivatives as Versatile Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in the fields of organic synthesis and medicinal chemistry. nih.govmdpi.com First synthesized in 1889 by Edward Buchner, pyrazoles have become one of the most extensively studied groups within the azole family of heterocyclic compounds. mdpi.com Their utility stems from their unique chemical properties and their ability to serve as a core structure in molecules exhibiting a wide array of biological activities. nih.govglobalresearchonline.net

In organic synthesis, pyrazoles are valuable building blocks due to the reactivity of the five-membered ring. nih.gov The presence of two nitrogen atoms influences the ring's electronic properties, making it susceptible to various chemical transformations. Electrophilic substitution reactions, for instance, typically occur at the 4-position. nih.gov The versatility of pyrazole synthesis, often achieved through methods like the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or 1,3-dipolar cycloadditions, allows for the creation of a vast library of substituted derivatives. nih.govmdpi.com

From a medicinal chemistry perspective, the pyrazole ring is a key pharmacophore found in numerous approved drugs and clinical candidates. researchgate.netresearchgate.net Its presence in a molecule can enhance binding to biological targets and improve pharmacokinetic properties. Pyrazole derivatives have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, analgesic, antidepressant, and antiviral activities. globalresearchonline.netmdpi.comproquest.com This broad spectrum of activity has cemented the pyrazole framework as a cornerstone in modern drug discovery. researchgate.net

Notable examples of commercial drugs incorporating a pyrazole core include the anti-inflammatory agent Celecoxib (B62257), the anti-obesity drug Rimonabant, and Sildenafil, used for treating erectile dysfunction. nih.govresearchgate.net The successful application of these drugs highlights the therapeutic potential inherent in the pyrazole scaffold. nih.gov

Overview of Research Trajectories for (1-Ethyl-1H-pyrazol-4-yl)methanamine and its Analogues

Research involving this compound and its structural analogues primarily falls within the domain of medicinal chemistry, where it serves as a building block or lead compound for developing novel therapeutic agents. The molecule itself is recognized as a useful research chemical. sobekbio.com

A significant research trajectory for compounds of this class is the development of kinase inhibitors. Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer and chronic inflammation. A recent study detailed the synthesis of a series of (1H-pyrazol-4-yl)methanamine derivatives that were evaluated for their ability to inhibit phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in inflammatory responses. researchgate.net The study found that modifications to the parent structure led to a significant improvement in inhibitory potential against the PI3Kγ enzyme. researchgate.net

Another area of investigation for related pyrazole structures involves targeting other kinases in the inflammatory cascade. For example, N-(1H-pyrazol-4-yl)carboxamides, which are structurally related analogues, have been developed as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.gov IRAK4 is a key protein in signaling pathways of the immune system, making it an attractive target for treating inflammatory diseases. nih.gov

The research, therefore, positions this compound and its analogues as valuable scaffolds for the discovery of targeted therapies, particularly for inflammatory conditions and cancers, by exploring their interactions with key enzymes like kinases.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| CAS Number | 856696-09-8 |

| SMILES | CCN1C=C(C=N1)CN |

| InChIKey | MIAQYVFWXDEYAK-UHFFFAOYSA-N |

Source: sobekbio.comuni.lu3wpharm.com

Table 2: Research Findings on (1H-Pyrazol-4-yl)methanamine Analogues as PI3Kγ Inhibitors

| Compound Modification | % Inhibition of PI3Kγ |

|---|---|

| Initial Synthesized Molecules | 36% |

Source: researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1-ethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAQYVFWXDEYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342247 | |

| Record name | 1-(1-Ethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856696-09-8 | |

| Record name | 1-Ethyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856696-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Ethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Pyrazol 4 Yl Methanamine and Its Derivatives

Direct Synthesis Approaches to the Methanamine Moiety

This approach focuses on utilizing a 1-ethyl-1H-pyrazole core and subsequently introducing the aminomethyl group at the C4 position. This is often a straightforward strategy when the corresponding pyrazole (B372694) aldehyde or a related functionalized precursor is accessible.

Reductive Amination Strategies

Reductive amination is a widely used and highly effective method for forming amines from carbonyl compounds. ineosopen.org In this context, the key precursor is 1-ethyl-1H-pyrazole-4-carbaldehyde. The process typically involves two main variations: a direct (one-pot) or a stepwise procedure. ineosopen.org

In the direct method, the pyrazole carbaldehyde is mixed with an amine source, such as ammonia (B1221849), and a reducing agent. For the synthesis of a primary amine like (1-Ethyl-1H-pyrazol-4-yl)methanamine, ammonia is the required reagent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the target amine.

A common and highly effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). ineosopen.org This reagent is favored for its mildness and selectivity for imines over the starting aldehyde, which minimizes the side reaction of aldehyde reduction to the corresponding alcohol. Studies on the reductive amination of structurally similar 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have shown that optimal yields are often achieved using sodium triacetoxyborohydride in a solvent like dichloroethane upon refluxing. ineosopen.orgresearchgate.net

The general reaction scheme is as follows:

Reaction of the aldehyde with ammonia to form an imine.

Reduction of the imine by the hydride reagent to yield the primary amine.

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | General Yield |

|---|---|---|---|---|

| 1-Aryl-pyrazole-4-carbaldehyde | Various Primary/Secondary Amines | Sodium triacetoxyborohydride | Dichloroethane | Good to High ineosopen.orgresearchgate.net |

| Generic Aldehyde/Ketone | Ammonia/Primary Amines | Sodium cyanoborohydride | Methanol | Variable |

Nucleophilic Substitution Reactions for Amine Formation

An alternative direct approach involves nucleophilic substitution, where a leaving group on the methyl substituent at the C4 position is displaced by an amine nucleophile. The required starting material for this pathway would be a compound such as 4-(halomethyl)-1-ethyl-1H-pyrazole or (1-ethyl-1H-pyrazol-4-yl)methyl tosylate.

The synthesis would proceed by reacting this electrophilic precursor with a suitable nitrogen nucleophile. For the primary amine, common choices include ammonia or protected ammonia equivalents like sodium azide (B81097) (followed by reduction) or hexamethylenetetramine (the Gabriel or Ing-Manske procedure).

While direct reactions with ammonia can be complicated by overalkylation, yielding secondary and tertiary amines, the use of a large excess of ammonia can favor the formation of the primary amine. Alternatively, using sodium azide to form an intermediate azidomethyl pyrazole, which is then reduced (e.g., via catalytic hydrogenation or with LiAlH₄), provides a clean route to the primary amine. Research on related pyrazole systems has demonstrated the feasibility of converting carboxylic acid chlorides into various amide derivatives via reactions with N-nucleophiles, establishing the pyrazole ring's stability to such substitution conditions. researchgate.net Similarly, nucleophilic substitution of fluorine on pyrazole-linked aromatic rings with various amines has also been reported, further supporting the viability of this chemical approach. mdpi.com

Pyrazole Ring Formation Strategies Employing Ethanamine Precursors

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings like pyrazoles. nih.govnih.gov The reaction typically involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is usually an alkene or an alkyne. rsc.orgwikipedia.org

To synthesize a 1,4-disubstituted pyrazole such as the target compound, one could envision a reaction between a diazo compound and an alkyne. rsc.org To incorporate the required structural elements, a potential pathway could involve the reaction of a nitrilimine (generated in situ from a hydrazonoyl halide) with an appropriate alkyne. For instance, a hydrazonoyl halide derived from a hydrazone of ethylhydrazine (B1196685) could serve as the 1,3-dipole precursor, reacting with an alkyne bearing a protected aminomethyl group (e.g., propargylamine (B41283) with a suitable protecting group) to form the desired pyrazole ring system. The regioselectivity of such cycloadditions can often be controlled by the electronic nature of the substituents on both the dipole and the dipolarophile. wikipedia.org

| 1,3-Dipole | Dipolarophile | Key Conditions | Product Type |

|---|---|---|---|

| Diazoalkane | Alkene/Alkyne | Heating, solvent-free rsc.org | Pyrazoline/Pyrazole wikipedia.org |

| Nitrilimine | Alkyne | Base (e.g., Triethylamine) | Substituted Pyrazole nih.gov |

| Sydnone | Alkyne | Copper(II) catalyst nih.gov | 1,4-Disubstituted Pyrazole nih.gov |

Condensation Reactions (e.g., Ketones, Aldehydes, and Hydrazines)

The most classic and fundamental method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.govyoutube.commdpi.com This approach is highly modular and widely applicable.

To prepare this compound, ethylhydrazine would be used as the bidentate nucleophile. The 1,3-dielectrophile partner would need to be a three-carbon unit that can provide the C4-methanamine group. A suitable precursor would be 2-(aminomethyl)malondialdehyde or a protected version thereof. The condensation reaction proceeds by initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com A significant advantage of this method is that the position of the N-ethyl substituent is unambiguously determined by the use of ethylhydrazine from the outset. A variety of conditions can be employed, from acidic to basic, and the reaction is often high-yielding. google.com

Oxidative Cyclization and Dehydrogenation Methodologies

More recent methodologies for pyrazole synthesis involve the oxidative cyclization of unsaturated precursors. A notable strategy is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgnih.gov This method provides a route to pyrazole derivatives under mild conditions. organic-chemistry.org

For the synthesis of the target compound, this pathway would begin with the condensation of ethylhydrazine with a suitable β,γ-unsaturated aldehyde containing a functional group at the future C4 position. The resulting β,γ-unsaturated hydrazone would then undergo cyclization. Mechanistic studies suggest the reaction is initiated by the formation of a hydrazonyl radical, which then cyclizes. organic-chemistry.org This is often followed by further oxidative steps to achieve the final aromatic pyrazole. The challenge in this approach lies in the synthesis of the appropriately substituted unsaturated aldehyde precursor.

Derivatization and Functionalization Techniques

The pyrazole scaffold is a versatile platform that can be modified at various positions through a range of chemical reactions. chim.it The presence of the methanamine side chain and the N-ethyl group provides additional sites for chemical transformations, enabling the creation of a diverse library of derivatives.

The pyrazole ring is an aromatic heterocycle, and its electron-rich nature makes it susceptible to electrophilic substitution reactions. The positions on the ring (C3 and C5) can be functionalized to introduce a variety of substituents.

One common modification is halogenation. The introduction of a halogen atom, such as bromine or chlorine, onto the pyrazole ring provides a handle for further transformations, including cross-coupling reactions like the Suzuki or Heck couplings. researchgate.net For instance, pyrazole carboxylates can be readily brominated, and these halogenated intermediates can then be used to introduce new carbon-carbon bonds. researchgate.net While direct halogenation of this compound would require protection of the amine group, the synthesis of a halogenated precursor prior to the introduction of the methanamine side chain is a viable strategy.

Another approach involves the Vilsmeier-Haack reaction, which typically functionalizes the C4 position. However, if the C4 position is already substituted, as in the case of precursors to this compound, modifications at C3 or C5 can sometimes be achieved under different reaction conditions or with different starting materials. nih.gov

Table 1: Examples of Pyrazole Heterocycle Modification

| Reaction Type | Reagents and Conditions | Position of Modification | Product Type | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | C3 and/or C5 | Halogenated Pyrazole | researchgate.net |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C3 or C5 (from halo-precursor) | Aryl-substituted Pyrazole | researchgate.net |

The methanamine side chain at the C4 position is a key site for derivatization. The synthesis of this moiety often proceeds through a 4-formylpyrazole intermediate. The Vilsmeier-Haack reaction on an N-ethylpyrazole is a common method to introduce the required formyl group. nih.gov

Once the 1-ethyl-1H-pyrazole-4-carbaldehyde is obtained, it can be converted to the methanamine via reductive amination. researchgate.net This reaction involves the formation of an imine with an amine, followed by reduction, typically with a hydride reagent like sodium borohydride. researchgate.net Using ammonia or a protected form of ammonia in this reaction yields the primary amine, this compound.

The primary amine of the methanamine side chain is itself a versatile functional group. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties. A study on related structures involved the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)benzenamine derivatives through a Vilsmeier-Haack reaction followed by reductive amination, highlighting the utility of this pathway. researchgate.net

Table 2: Synthesis and Derivatization of the Methanamine Side Chain

| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Formylation | N-Ethylpyrazole | POCl₃, DMF (Vilsmeier-Haack) | 1-Ethyl-1H-pyrazole-4-carbaldehyde | nih.gov |

| Reductive Amination | 1-Ethyl-1H-pyrazole-4-carbaldehyde | NH₃, NaBH₄ | This compound | researchgate.net |

| N-Acylation | This compound | Acetyl chloride, Base | N-((1-Ethyl-1H-pyrazol-4-yl)methyl)acetamide | N/A |

The synthesis of the core this compound structure relies on methods that allow for the regioselective introduction of the ethyl group at the N1 position of the pyrazole ring. The most common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine. nih.govorientjchem.org

To synthesize the N-ethyl pyrazole core, ethylhydrazine would be reacted with a suitable three-carbon building block that already contains or can be converted to the C4-methanamine precursor. For example, the reaction of ethylhydrazine with a derivative of malonaldehyde or a related 1,3-dielectrophile would lead to the formation of the 1-ethylpyrazole (B1297502) ring. nih.gov

The regioselectivity of the N-substitution (i.e., whether the substituent ends up on N1 or N2) can be an issue, but often with substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, a major regioisomer is obtained. One-pot synthetic procedures have been developed that allow for the sequential condensation of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines to create highly functionalized pyrazoles. researchgate.net

Furthermore, direct N-alkylation of an unsubstituted NH-pyrazole is another common strategy. However, this can lead to a mixture of N1 and N2 alkylated products. The choice of reaction conditions, including the base and solvent, can influence the regioselectivity of this alkylation. researchgate.net

Table 3: Methods for the Synthesis of N-Substituted Pyrazoles

| Synthetic Method | Precursors | Key Features | Product | Reference |

|---|---|---|---|---|

| Cyclocondensation | 1,3-Diketone and Ethylhydrazine | Versatile method for core ring formation. | 1-Ethyl-3,5-disubstituted-pyrazole | nih.govorientjchem.org |

| Direct N-Alkylation | NH-Pyrazole and Ethyl Halide | Can produce a mixture of N1 and N2 isomers. | 1-Ethylpyrazole and 2-Ethylpyrazole | researchgate.net |

| From Hydrazones | Aldehyde hydrazones and electron-deficient olefins | Iodine-catalyzed reaction. | Polysubstituted N-Aryl/Alkyl Pyrazoles | nih.gov |

Chemical Reactivity and Advanced Transformations of 1 Ethyl 1h Pyrazol 4 Yl Methanamine Analogues

Substitution Reactions on the Pyrazole (B372694) Nucleus (e.g., Electrophilic and Nucleophilic)

Electrophilic Aromatic Substitution

The pyrazole ring is inherently electron-rich and readily participates in electrophilic aromatic substitution reactions. Theoretical and experimental studies have consistently shown that this substitution occurs preferentially at the C4 position. nih.govmdpi.comresearchgate.net This regioselectivity is attributed to the electronic structure of the pyrazole ring; electrophilic attack at the C3 or C5 positions would generate a highly unstable cationic intermediate with a positive charge on an electronegative azomethine nitrogen atom. nih.govrrbdavc.org In analogues of (1-Ethyl-1H-pyrazol-4-yl)methanamine where the C4 position is available, electrophiles will overwhelmingly add to this site.

Common electrophilic substitution reactions applicable to the pyrazole nucleus include halogenation, nitration, and sulfonation. pharmajournal.net Halogenation can be achieved using various reagents, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride, to yield the corresponding 4-halo-pyrazoles. nih.gov Direct nitration with a mixture of nitric acid and sulfuric acid, or sulfonation with fuming sulfuric acid, also yields the 4-substituted product. globalresearchonline.netscribd.com

| Reaction | Reagents | Typical Product (on a 1-ethyl-1H-pyrazole substrate) |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 4-Bromo-1-ethyl-1H-pyrazole |

| Chlorination | N-Chlorosuccinimide (NCS), CCl₄ | 4-Chloro-1-ethyl-1H-pyrazole nih.gov |

| Nitration | HNO₃ + H₂SO₄ | 1-Ethyl-4-nitro-1H-pyrazole globalresearchonline.netscribd.com |

| Sulfonation | Fuming H₂SO₄ | 1-Ethyl-1H-pyrazole-4-sulfonic acid globalresearchonline.net |

| Vilsmeier-Haack | POCl₃, DMF | 1-Ethyl-1H-pyrazole-4-carbaldehyde scribd.com |

Nucleophilic Aromatic Substitution

In contrast to electrophilic substitution, nucleophilic aromatic substitution (NAS) on the pyrazole ring is considerably more challenging due to the ring's inherent electron-rich character, which repels nucleophiles. encyclopedia.pub However, NAS can be facilitated at the C3 and C5 positions if the pyrazole ring is substituted with potent electron-withdrawing groups (EWGs). nih.govmdpi.com For instance, studies have shown that 5-chloropyrazoles bearing an EWG at the C4 position can undergo substitution with primary amines under microwave-assisted conditions. encyclopedia.pub This indicates that for certain derivatives of this compound, particularly those modified to include strong EWGs, nucleophilic substitution is a viable, albeit conditional, transformation pathway.

Oxidation and Reduction Reactions of the Compound and its Derivatives

The pyrazole ring demonstrates significant stability towards both oxidation and reduction owing to its aromaticity. pharmajournal.netglobalresearchonline.net Consequently, reactions typically occur at the substituent side chains rather than the nucleus itself.

Oxidation

The pyrazole nucleus is generally resistant to degradation by common oxidizing agents. However, alkyl substituents on the ring can be oxidized. For example, C-alkylated pyrazoles can be treated with reagents like alkaline potassium permanganate (B83412) (KMnO₄) to yield the corresponding pyrazole carboxylic acids. globalresearchonline.net More specific to the C4 position, studies on the electrooxidation of 4-(2-hydroxyethyl)pyrazole have shown its conversion to pyrazole-4-carboxylic acid, demonstrating that side-chain oxidation at this position is a feasible transformation. researchgate.net For this compound itself, the primary amine of the aminomethyl group is also susceptible to oxidation, potentially leading to imines or other oxidized nitrogen species, while the N-ethyl group would require harsher conditions for oxidation.

Reduction

The aromatic pyrazole ring is resistant to chemical reduction but can be hydrogenated under catalytic conditions, for instance, with molecular hydrogen over a metal catalyst, to initially form pyrazolines and subsequently pyrazolidines. pharmajournal.net These reduced forms are no longer aromatic and are stronger bases than the parent pyrazole. pharmajournal.net

More commonly, reduction reactions are performed on functional groups attached to the pyrazole ring. A particularly useful transformation is the reduction of a nitro group, which can be readily introduced at the C4 position via electrophilic nitration. The subsequent reduction of the 4-nitropyrazole derivative to a 4-aminopyrazole is a key step in the synthesis of many biologically active compounds. This reduction can be efficiently carried out using various methods, including iron powder in the presence of an acid or hydrazine (B178648) hydrate (B1144303) with an iron catalyst. rsc.org

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Modern palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the advanced functionalization of pyrazole analogues. These reactions typically require a pyrazole substrate bearing a halide (bromo, iodo, or chloro) or a triflate group, often at the C4 position, to act as the electrophilic partner. nih.govnih.gov

Carbon-Carbon Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely utilized method for forming C-C bonds. It involves the palladium-catalyzed coupling of a 4-halopyrazole with an aryl, heteroaryl, or vinyl boronic acid or ester. nih.govresearchgate.net This reaction offers a versatile route to a wide range of 4-aryl- and 4-vinylpyrazole derivatives. Another important transformation is the Heck reaction, which couples a 4-halopyrazole with an alkene in the presence of a palladium catalyst to introduce alkenyl substituents onto the pyrazole core. researchgate.netvut.ac.za

Carbon-Heteroatom Coupling Reactions

The formation of carbon-nitrogen and carbon-oxygen bonds is crucial for synthesizing diverse libraries of pyrazole derivatives. The Buchwald-Hartwig amination is a premier method for C-N bond formation, enabling the coupling of 4-halopyrazoles with a broad spectrum of primary and secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govwikipedia.org This reaction is particularly relevant for producing analogues of this compound.

The Ullmann condensation, a classical copper-catalyzed reaction, is also frequently employed for creating C-N, C-O, and C-S bonds. acs.orgacs.org Modern protocols often use ligands to facilitate the reaction under milder conditions, allowing for the coupling of 4-halopyrazoles with amines, phenols, and thiols to generate N-aryl, O-aryl, and S-aryl pyrazole derivatives, respectively. researchgate.net

| Coupling Reaction | Bond Formed | Typical Substrates | Catalyst/Ligand System |

| Suzuki-Miyaura | C(sp²)–C(sp²) | 4-Bromopyrazole + Arylboronic acid | Pd(OAc)₂ / XPhos rsc.orgresearchgate.net |

| Heck | C(sp²)–C(sp²) | 4-Iodopyrazole + Alkene | Pd(OAc)₂ / PPh₃ researchgate.net |

| Buchwald-Hartwig | C(sp²)–N | 4-Bromopyrazole + Primary/Secondary Amine | Pd(dba)₂ / tBuDavePhos nih.govresearchgate.net |

| Ullmann (C-N) | C(sp²)–N | 4-Iodopyrazole + Amine/N-Heterocycle | CuI / L-proline researchgate.net |

| Ullmann (C-O) | C(sp²)–O | 4-Iodopyrazole + Phenol (B47542) | CuI / Ligand acs.orgacs.org |

Reaction Mechanisms Involving the Primary Amine Functionality

The primary amine of the this compound side chain is a key locus of reactivity, acting as a potent nucleophile. This functionality allows for numerous transformations to build more complex molecules.

Acylation and Sulfonylation

The amine readily reacts with electrophilic acylating agents such as acyl chlorides and anhydrides, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. The mechanism involves the nucleophilic attack of the lone pair of electrons on the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., chloride) to form a stable amide derivative. A similar mechanism applies to reactions with sulfonyl chlorides to yield sulfonamides.

Alkylation

The primary amine can be sequentially alkylated using alkyl halides. The reaction proceeds via a standard Sₙ2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This initial reaction produces a secondary amine, which is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to yield a tertiary amine, and ultimately, a quaternary ammonium (B1175870) salt. libretexts.org

Condensation and Imine Formation

A characteristic reaction of primary amines is their condensation with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). The reaction is typically catalyzed by acid and involves a two-stage mechanism. First, the nucleophilic amine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate. In the second stage, the carbinolamine is protonated on the oxygen, followed by the elimination of a water molecule to form the C=N double bond of the imine. mdpi.com These imine intermediates can be subsequently reduced, for example with sodium borohydride, to afford stable secondary amines.

Cyclization Reactions

The primary amine functionality is a crucial building block for the synthesis of fused heterocyclic systems. In reactions with 1,3-dielectrophilic partners, such as β-diketones or enaminones, the amine can initiate a sequence of reactions leading to new ring systems. The mechanism typically begins with a nucleophilic attack (either a condensation or Michael addition) by the amine onto one of the electrophilic centers. This is followed by an intramolecular cyclization, where another nucleophilic part of the molecule attacks the remaining electrophilic center. A final dehydration or elimination step often occurs to yield a stable, aromatic fused ring system, such as a pyrazolopyridine. nih.gov

Structure Activity Relationship Sar Studies of 1 Ethyl 1h Pyrazol 4 Yl Methanamine Derivatives

Elucidation of Substituent Effects on Biological Efficacy

The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net Structure-activity relationship (SAR) studies systematically explore these effects by modifying the core structure and assessing the impact on a specific biological target. The pyrazole ring has several positions (N1, C3, C4, and C5) where substitutions can dramatically alter a compound's properties, including its binding affinity, selectivity, and pharmacokinetic profile. nih.gov

For instance, in the development of pyrazole-based inhibitors for the metalloproteases meprin α and β, researchers found that the substituents at the C3 and C5 positions were crucial for potency. nih.gov A foundational compound, a 3,5-diphenylpyrazole, demonstrated significant inhibitory activity. nih.gov Subsequent modifications provided a clear picture of the substituent effects.

Key findings from SAR studies on pyrazole derivatives include:

N1 Position: The substituent at the N1 position, such as the ethyl group in (1-Ethyl-1H-pyrazol-4-yl)methanamine, is critical. In many cases, this group fits into a specific hydrophobic pocket of the target protein. For cannabinoid CB1 receptor antagonists, a 2,4-dichlorophenyl substituent at this position was found to be a requirement for potent activity. elsevierpure.com

C3 and C5 Positions: These positions are often key interaction points with the target. In the case of meprin inhibitors, introducing phenyl rings at both C3 and C5 resulted in high activity against meprin α. nih.gov Further functionalization of these phenyl rings, for example with acidic carboxyphenyl groups, increased activity against meprin β, highlighting how subtle changes can modulate selectivity between related enzymes. nih.gov

C4 Position: The C4 position, where the methanamine group is located in the title compound, offers another vector for modification. In pyrazole-based cannabinoid antagonists, a methyl group at C4 was part of the lead compound's structure. elsevierpure.com The introduction of the methanamine group provides a basic center that can form ionic interactions or hydrogen bonds with the target, a common strategy for enhancing binding affinity.

The following table summarizes the SAR findings for a series of 3,4,5-substituted pyrazole derivatives as meprin α and meprin β inhibitors, illustrating the impact of various substituents.

| Compound | R1 (C3-Position) | R2 (C5-Position) | Meprin α Inhibition (IC50, nM) | Meprin β Inhibition (IC50, nM) |

|---|---|---|---|---|

| 7a | Phenyl | Phenyl | 11 | 3100 |

| 14a | Phenyl | Methyl | 310 | >10000 |

| 14b | Phenyl | Benzyl | 200 | >10000 |

| 14c | Phenyl | Cyclopentyl | 14 | >10000 |

| 14j | Phenyl | 3-Carboxyphenyl | 46 | 1200 |

| 14k | Phenyl | 4-Carboxyphenyl | 28 | 3000 |

Data derived from studies on meprin inhibitors illustrates general principles of substituent effects on pyrazole derivatives. nih.gov

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of pyrazole derivatives investigates the spatial arrangement of atoms and the flexibility of the molecule, which dictates how it can adapt to the binding site of a receptor or enzyme. bohrium.com The ethyl and methanamine side chains of this compound are flexible and can rotate, allowing the molecule to adopt various conformations. mdpi.com

Computational chemistry and experimental methods like X-ray crystallography are used to study these conformations. nih.gov Theoretical calculations on pyrazolone (B3327878) derivatives have shown that even with flexible linkers, molecules tend to adopt stable, folded conformations. bohrium.com This preferred conformation is crucial as it presents the key interacting groups in the correct orientation for binding.

The pyrazole ring itself plays a significant role in ligand-target interactions:

Hydrogen Bonding: The N2 nitrogen of the pyrazole ring acts as a hydrogen bond acceptor, while an N-H on an unsubstituted pyrazole can act as a hydrogen bond donor. nih.govmdpi.com These interactions are vital for anchoring the ligand in the active site.

π–π Stacking: The aromatic nature of the pyrazole ring allows it to engage in π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. nih.gov

Molecular docking simulations of pyrazole derivatives have revealed the importance of these interactions. For instance, in studies of pyrazole derivatives as RET kinase inhibitors, docking showed that hydrogen bonds with hinge region residues of the kinase were critical for activity, mimicking the binding of the natural substrate, ATP. mdpi.com The stability of these interactions is often further validated through molecular dynamics simulations, which model the dynamic behavior of the ligand-protein complex over time. nih.goveurasianjournals.com

Stereochemical Influences on Activity Profiles

Stereochemistry, the 3D arrangement of atoms in a molecule, plays a pivotal role in pharmacology. Since biological targets like enzymes and receptors are chiral, they often interact differently with the stereoisomers (enantiomers or diastereomers) of a drug molecule. chromatographyonline.com While this compound itself is not chiral, the introduction of a chiral center through substitution would result in enantiomers that could display distinct biological activities.

For example, a substitution on the methylene (B1212753) carbon of the methanamine group or on the ethyl group could create a chiral center. The resulting (R) and (S) enantiomers would have identical physical properties but could exhibit significant differences in their biological profiles, including:

Binding Affinity: One enantiomer (the eutomer) may fit much more effectively into the chiral binding site of a target protein than the other (the distomer), leading to a higher binding affinity and greater potency.

Efficacy: The enantiomers might elicit different responses upon binding, with one acting as an agonist and the other as an antagonist.

Metabolism: The enzymes responsible for drug metabolism are also chiral, which can lead to different rates and pathways of metabolism for each enantiomer.

The importance of stereochemistry is a well-established principle in drug development. Chiral chromatography techniques, such as Supercritical Fluid Chromatography (SFC), are often employed to separate enantiomers of chiral pyrazole intermediates during synthesis to study the biological activities of the individual isomers. chromatographyonline.com

Rational Design Principles for Enhanced Bioactivity

Rational design utilizes computational tools and an understanding of SAR to guide the development of new molecules with improved biological activity. nih.gov This approach aims to accelerate the drug discovery process by predicting the activity of virtual compounds before their synthesis, saving time and resources. Key methods in the rational design of pyrazole derivatives include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netbiointerfaceresearch.com

2D-QSAR: These models use descriptors calculated from the 2D structure (e.g., molecular weight, logP, connectivity indices) to predict activity. Studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have used 2D-QSAR to identify which structural properties influence potency. nih.gov

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules. nih.gov They generate contour maps that visualize regions around the molecule where modifications are likely to enhance or diminish activity. For example, a CoMSIA map might indicate that adding a bulky, electropositive group at a specific position on the pyrazole ring would be favorable for increasing inhibitory potency against a target kinase. nih.govresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov By simulating the ligand-target interaction at a molecular level, docking can:

Identify key binding interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com

Predict the binding affinity of new, unsynthesized derivatives.

Provide a structural basis for observed SAR data.

By integrating these computational approaches with synthetic chemistry, researchers can design and produce new this compound derivatives with a higher probability of possessing the desired biological activity. nih.gov

Computational and Theoretical Investigations of the 1 Ethyl 1h Pyrazol 4 Yl Methanamine System

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrazole (B372694) derivatives to predict their geometric, electronic, and spectroscopic properties with high accuracy. jcsp.org.pkresearchgate.net DFT calculations are based on determining the electron density of a molecule to derive its energy and other properties, providing a balance between computational cost and accuracy. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high chemical stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and prone to chemical reactions. DFT calculations are frequently employed to compute these energy levels. For instance, studies on various pyrazole-carboxamide compounds have optimized their structures using DFT at the B3LYP/6-31G* level to explain their electronic and charge transfer properties. jcsp.org.pk Similarly, investigations into pyran derivatives have used TD-DFT methods to calculate HOMO and LUMO energies. researchgate.net

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Pyrazole Derivatives

| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Pyrazole-thiophene amides | DFT | - | - | 4.30 - 4.98 | researchgate.net |

| Pyrazole-carboxamides | DFT (B3LYP/6-31G*) | - | - | Varies | jcsp.org.pk |

This table presents data for related heterocyclic compounds to illustrate the application of DFT in determining electronic properties.

The three-dimensional structure and isomeric forms of a molecule dictate its physical and biological properties. DFT calculations are a cornerstone for exploring the potential energy surface of a molecule to identify its most stable conformations (rotational isomers) and tautomers. iu.edu.sa

For pyrazole derivatives, which can exist in different tautomeric forms, theoretical investigations can determine the relative stabilities of these isomers in various environments, such as in the gas phase or in a solvent. nih.govresearchgate.net For example, a study on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone used DFT calculations at the B3LYP/6-311++G(d,p) level to perform full geometry optimizations and confirmed that the molecule adopts an anti-conformation, a finding that showed excellent agreement with experimental X-ray diffraction data. researchgate.net Such analyses are crucial for understanding how these molecules will behave and interact in a biological system. researchgate.net

Computational methods can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies, researchers can assign experimental spectral bands to specific molecular motions, confirming the molecule's structure. iu.edu.sa

DFT calculations have been successfully used to simulate the FTIR and NMR spectra of pyrazole derivatives. For ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a comparison of the vibrational frequencies calculated with DFT showed good agreement with the experimental values, although some discrepancies arose due to intermolecular interactions in the solid state not being fully accounted for in the gas-phase calculations. researchgate.net Similarly, for pyrazole-carboxamides, characterization was supported by IR and 1H-NMR techniques, which can be correlated with computationally predicted spectra. jcsp.org.pk These predictions are invaluable for confirming the synthesis of a target compound and for its structural elucidation.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as (1-Ethyl-1H-pyrazol-4-yl)methanamine, interacts with a macromolecular target, typically a protein or nucleic acid.

Molecular docking is a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used in drug discovery to screen potential drug candidates and to understand their binding mechanisms. The docking process involves sampling different conformations of the ligand within the active site of the protein and scoring them based on binding energy or fitness scores. alrasheedcol.edu.iqekb.eg

Studies on various 1H-pyrazole derivatives have employed docking to screen for potential inhibitors of targets like receptor tyrosine kinases (e.g., VEGFR-2) and protein kinases (e.g., CDK2). nih.govresearchgate.net These studies revealed that the pyrazole derivatives could fit deeply within the binding pockets of these proteins, forming key hydrogen bonds and other interactions. nih.govresearchgate.net The results are often presented in terms of binding energy (in kJ/mol or kcal/mol) or a docking score, with lower energy values indicating a more favorable binding affinity.

Table 2: Example Docking Results for Pyrazole Derivatives Against Protein Kinases

| Compound | Target Protein (PDB ID) | Binding Energy (kJ/mol) | Key Interactions | Source |

|---|---|---|---|---|

| Derivative 1b | VEGFR-2 (2QU5) | -10.09 | Hydrogen bonds | nih.govresearchgate.net |

| Derivative 1d | Aurora A (2W1G) | -8.57 | vdW + Hbond + desolv energy | nih.govresearchgate.net |

| Derivative 2b | CDK2 (2VTO) | -10.35 | Hydrogen bonds | nih.govresearchgate.net |

| Pyrazoline P1 | EGFR | Fitness Score: 81.11 | H-bonds | ekb.eg |

This table illustrates typical binding affinity data obtained from docking studies of related pyrazole compounds against cancer-related protein targets.

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations provide a deeper understanding of the stability of the binding pose and the conformational changes that may occur upon ligand binding.

By analyzing the interactions predicted by docking, researchers can elucidate the molecular basis for a compound's biological activity. For instance, docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives against cyclin-dependent kinase-2 (CDK2) helped explain their anticancer potential by demonstrating their ability to inhibit this key enzyme. researchgate.net The identification of specific amino acid residues in the active site that form hydrogen bonds or hydrophobic interactions with the pyrazole ligand is crucial for understanding the mechanism of inhibition and for guiding the design of more potent and selective analogs. nih.govalrasheedcol.edu.iq These computational approaches thus form a vital theoretical framework for the rational design of new therapeutic agents based on the pyrazole scaffold. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling Using In Silico Methods

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery, helping to identify molecules with favorable pharmacokinetic and safety profiles. For this compound, in silico computational tools provide a rapid and cost-effective means of predicting these essential parameters. By leveraging sophisticated algorithms and extensive databases of known chemical properties, these tools can forecast the likely behavior of a novel compound within a biological system.

Several predictive models, including pkCSM, SwissADME, and ADMETlab 2.0, were utilized to generate a comprehensive ADMET profile for this compound. The canonical SMILES string for the compound, CCN1C=C(CN)C=N1, was used as the input for these predictive web servers. uni.lu The aggregated and curated data from these predictions offer valuable insights into the compound's potential as a therapeutic agent.

The predicted ADMET properties are summarized in the interactive data table below. This table provides a quantitative and qualitative assessment of the compound's likely absorption, distribution, metabolism, excretion, and toxicity characteristics.

Detailed Research Findings:

The in silico analysis suggests that this compound possesses a generally favorable ADMET profile. Its predicted good water solubility and high intestinal absorption are promising indicators for oral bioavailability. nih.gov Furthermore, the compound is predicted to cross the blood-brain barrier, which is a significant consideration for potential neurological applications.

From a safety perspective, the predictions are also encouraging. The compound is not expected to be mutagenic, as indicated by the negative AMES toxicity prediction. nih.gov Additionally, its predicted non-inhibition of key cytochrome P450 enzymes (CYP2D6 and CYP3A4) suggests a lower propensity for drug-drug interactions. nih.gov The lack of predicted inhibition of the hERG channel is another positive finding, as hERG blockade is associated with a risk of cardiac arrhythmias.

It is important to emphasize that these are theoretical predictions and require experimental validation. However, this in silico ADMET profile provides a strong foundation for further investigation and prioritizes this compound as a compound with drug-like potential.

Quantum Chemical Characterization (e.g., Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Hyperpolarizability)

While specific, publicly available quantum chemical calculation data for this compound is limited, a robust theoretical characterization can be inferred based on the well-established principles of quantum chemistry and existing studies on analogous pyrazole derivatives. eurasianjournals.com Such computational investigations provide profound insights into the electronic structure, reactivity, and optical properties of a molecule.

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with classical chemical intuition. researchgate.net For this compound, an NBO analysis would be expected to reveal the nature of the bonding within the pyrazole ring, the ethyl substituent, and the methanamine group.

Key expected findings from an NBO analysis would include:

Hybridization: Determination of the hybridization of the atoms in the pyrazole ring, confirming its aromatic character.

Charge Distribution: Calculation of the natural atomic charges, which would likely show the nitrogen atoms of the pyrazole ring as centers of negative charge, influencing the molecule's intermolecular interactions. orientjchem.org

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). aip.org For this compound, the MEP would be expected to show:

Negative Potential: Regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the nitrogen atoms of the pyrazole ring and the nitrogen of the methanamine group, consistent with the presence of lone pairs of electrons. nih.gov These sites are likely to be involved in hydrogen bonding and interactions with electrophiles.

Positive Potential: Areas of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the amine group and the ethyl group. These regions would be susceptible to attack by nucleophiles.

The MEP map is a valuable tool for predicting the reactive behavior of the molecule and understanding its non-covalent interactions. nih.gov

Hyperpolarizability:

Hyperpolarizability is a measure of a molecule's non-linear optical (NLO) properties, which are important for applications in optoelectronics. aip.org Pyrazole derivatives have been investigated for their NLO properties, and the presence of donor and acceptor groups can significantly enhance hyperpolarizability.

In this compound, the pyrazole ring can act as an electron-rich system, and the methanamine group can function as an electron donor. While this specific compound may not have an exceptionally large hyperpolarizability, computational studies on similar pyrazole systems have shown that strategic substitution can lead to significant NLO responses. aip.org A quantum chemical calculation of the hyperpolarizability of this molecule would quantify its potential for NLO applications and could guide the design of new derivatives with enhanced properties.

Applications in Organic Synthesis As Advanced Chemical Building Blocks

Precursors for the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of the primary amine group in (1-Ethyl-1H-pyrazol-4-yl)methanamine, coupled with the aromatic pyrazole (B372694) ring, provides a powerful platform for the synthesis of fused heterocyclic systems. This is particularly evident in the construction of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyridines, which are core structures in many biologically active molecules.

The general synthetic strategy involves the condensation of the aminomethyl group with suitable dicarbonyl compounds or their equivalents, leading to the formation of a new fused ring. For instance, the reaction with β-ketoesters or dialdehydes can initiate a cyclization cascade to yield the desired heterocyclic framework. While specific examples detailing the direct use of this compound in these reactions are not extensively documented in publicly available literature, the established reactivity patterns of similar aminomethylpyrazoles strongly support its potential in this capacity.

The synthesis of pyrazolo[3,4-d]pyrimidines, for example, often commences with a 5-aminopyrazole derivative. nih.gov Although this compound has the amino group at the 4-position's methyl substituent, its reaction with appropriate reagents can be envisioned to lead to novel heterocyclic systems. Similarly, the construction of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines frequently involves the cyclization of aminopyrazole precursors. nih.gov The ethyl group on the pyrazole nitrogen in the title compound offers a point of variation that can influence the physicochemical properties of the resulting fused heterocycles.

Role as Ligands in Catalytic Systems (e.g., Metal Catalysis)

The nitrogen atoms of the pyrazole ring and the primary amine in this compound present excellent coordination sites for metal ions, making it a promising candidate for ligand design in transition metal catalysis. Pyrazole-based ligands are well-established in coordination chemistry and have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions. organic-chemistry.org

The bidentate nature of ligands derived from this compound could stabilize metal centers and modulate their catalytic activity. For instance, coordination to palladium or copper could generate active catalysts for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. The electronic properties of the pyrazole ring and the steric bulk introduced by the ethyl group can be fine-tuned to optimize catalyst performance in terms of yield, selectivity, and turnover number.

Intermediates in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, appearing in a multitude of commercial products. nih.gov this compound serves as a valuable intermediate for the introduction of the (1-ethyl-1H-pyrazol-4-yl)methyl moiety into larger, more complex molecules with potential biological activity.

In Pharmaceutical Research:

The pyrazole core is a key component of many kinase inhibitors, which are a major class of anti-cancer drugs. nih.gov The general structure of many of these inhibitors involves a central heterocyclic core, such as pyrazolo[3,4-d]pyrimidine, with various substituents to achieve potency and selectivity. nih.gov A series of (1H-pyrazol-4-yl)methanamines have been synthesized and evaluated for their potential as PI3Kγ enzyme inhibitors, demonstrating the relevance of this structural motif in drug discovery. researchgate.net Although direct evidence of this compound being an intermediate in a commercial API is not publicly documented, its potential as a building block for novel kinase inhibitors is significant.

In Agrochemical Development:

Pyrazole carboxamides are a prominent class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov Several commercial fungicides feature a pyrazole ring, highlighting the importance of this heterocycle in controlling plant pathogens. While many commercial examples utilize a different substitution pattern on the pyrazole ring, the (1-ethyl-1H-pyrazol-4-yl)methyl group offered by the title compound could be incorporated into novel fungicidal candidates.

Similarly, in the field of herbicides, pyrazole derivatives have been successfully developed to control a variety of weeds. For example, pyrazolylpyrimidine derivatives have shown herbicidal activity. nih.gov The discovery of the pre-emergence herbicide pyroxasulfone (B108660) involved the optimization of substituents on a pyrazole ring, indicating the importance of this scaffold in herbicide design. nih.gov The unique substitution pattern of this compound makes it a candidate for the synthesis of new herbicidal compounds with potentially novel modes of action.

Below is a table summarizing the potential applications of this compound as an intermediate.

| Field | Target Class | Potential Application of this compound |

| Pharmaceuticals | Kinase Inhibitors | Building block for the synthesis of novel anti-cancer agents. |

| Agrochemicals | Fungicides (SDHIs) | Precursor for new fungicides to control plant diseases. |

| Agrochemicals | Herbicides | Starting material for the development of new weed control agents. |

Emerging Research Directions and Future Perspectives for 1 Ethyl 1h Pyrazol 4 Yl Methanamine Research

Development of Innovative and Sustainable Synthetic Routes

Currently, dedicated studies on the synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanamine are not extensively reported in peer-reviewed literature. However, the synthesis of pyrazole (B372694) derivatives is a well-established field, offering numerous potential routes that could be adapted for the efficient and sustainable production of this specific compound. nih.gov

Future research in this area could focus on several innovative approaches:

Continuous Flow Synthesis: This technology offers significant advantages over traditional batch processing, including improved safety, higher yields, and greater scalability. googleapis.com The application of continuous flow methods to the synthesis of this compound could lead to more efficient and environmentally friendly production processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including pyrazoles. researchgate.net Exploring microwave-assisted protocols for the key steps in the synthesis of this compound could provide a rapid and energy-efficient alternative to conventional heating methods.

Green Chemistry Approaches: The use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions are central tenets of green chemistry. researchgate.net Future synthetic strategies for this compound should aim to incorporate these principles to minimize the environmental impact of its production. For instance, one-pot, multi-component reactions are highly desirable as they reduce the number of synthetic steps and purification procedures.

A hypothetical sustainable synthetic route is outlined in the table below, based on established pyrazole synthesis methodologies.

| Step | Reaction Type | Potential Reagents and Conditions | Sustainability Aspect |

| 1 | Knorr Pyrazole Synthesis | Ethylhydrazine (B1196685), 1,3-dicarbonyl compound | Well-established, high-yielding reaction. wikipedia.org |

| 2 | Formylation | Vilsmeier-Haack reaction (DMF, POCl₃) | Atom-economical formylation. |

| 3 | Reductive Amination | Ammonia (B1221849), reducing agent (e.g., NaBH₃CN) | Direct conversion of aldehyde to amine. |

Identification and Validation of Novel Biological Targets

The biological activities of this compound have not yet been characterized. However, the pyrazole scaffold is a common feature in a wide range of biologically active molecules, suggesting that this compound could have therapeutic potential. nih.gov Pyrazole derivatives have been reported to exhibit a diverse array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. mdpi.com

Future research should focus on:

High-Throughput Screening (HTS): Screening this compound against a broad panel of biological targets could rapidly identify potential areas of therapeutic interest.

Target-Based Drug Discovery: Based on the known activities of similar pyrazole derivatives, focused screening against specific enzyme families (e.g., kinases, proteases) or receptor types could be a fruitful approach. For example, many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes.

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models of disease to identify its functional effects without a preconceived notion of its molecular target.

The table below summarizes some of the known biological targets of various pyrazole derivatives, which could be considered as potential starting points for the investigation of this compound.

| Target Class | Specific Examples | Therapeutic Area |

| Enzymes | Cyclooxygenase-2 (COX-2), c-Jun N-terminal kinase (JNK), Monoamine oxidase (MAO) | Inflammation, Cancer, Neurological disorders |

| G-protein coupled receptors (GPCRs) | Cannabinoid receptor 1 (CB1) | Obesity, Metabolic disorders |

| Ion Channels | Voltage-gated sodium channels | Pain, Epilepsy |

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. eurasianjournals.com In the absence of experimental data, computational methods can provide valuable insights into the potential properties and biological activities of this compound.

Future computational studies could include:

Molecular Docking: Simulating the binding of this compound to the active sites of known drug targets can help to prioritize experimental screening efforts.

Quantitative Structure-Activity Relationship (QSAR): By analyzing the chemical structures and biological activities of a series of related pyrazole derivatives, QSAR models can be developed to predict the activity of new compounds like this compound.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its biological target over time, offering insights into its mechanism of action. rsc.org

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, helping to identify potential liabilities early in the drug discovery process. nih.gov

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Target identification and lead optimization |

| QSAR | Prediction of biological activity |

| Molecular Dynamics | Elucidation of mechanism of action |

| ADMET Prediction | Assessment of drug-like properties |

Exploration of this compound in Material Science and Polymer Chemistry

While the primary focus of pyrazole research has been in the biomedical field, these compounds also have potential applications in material science. The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, making them useful building blocks for coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Future research in this area could explore:

Coordination Polymers: The ability of this compound to coordinate with various metal ions could be exploited to create novel coordination polymers with interesting magnetic, optical, or catalytic properties.

Corrosion Inhibitors: Pyrazole derivatives have been investigated as corrosion inhibitors for various metals and alloys due to their ability to form protective films on the metal surface. globalresearchonline.net

Organic Dyes and Fluorescent Probes: The pyrazole ring can be incorporated into larger conjugated systems to create organic dyes with specific absorption and emission properties.

The table below lists some potential applications of pyrazole derivatives in material science.

| Application Area | Property of Pyrazole Scaffold |

| Metal-Organic Frameworks (MOFs) | Ligating ability of nitrogen atoms |

| Corrosion Inhibition | Film-forming ability on metal surfaces |

| Organic Electronics | Tunable electronic properties |

Q & A

Q. What are the recommended synthetic routes for (1-Ethyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives like this compound often involves nucleophilic substitution or cyclocondensation reactions. For example:

- Nucleophilic Substitution : A common approach uses 4-(chloromethyl)pyrazole intermediates reacted with ethylamine under basic conditions (e.g., K₂CO₃ in DMF or DMSO) .

- Cyclocondensation : Ethyl acetoacetate and substituted hydrazines can form pyrazole rings, followed by functionalization .

Q. Optimization Strategies :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or ABEK-P2 filters) to avoid inhalation of fine particles .

- Skin Protection : Wear nitrile gloves and full-body chemical-resistant suits to prevent dermal exposure .

- First Aid : Immediate rinsing with water for eye/skin contact; medical evaluation for ingestion .

- Waste Disposal : Avoid drainage systems; neutralize with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer: Limited data on properties like melting point or solubility (noted in ) require experimental validation:

-

Analytical Techniques :

-

Computational Modeling : Use DFT calculations to predict logP or vapor pressure .

Q. What strategies are effective for studying the biological activity of this compound?

Methodological Answer:

- Target Identification : Screen against receptor libraries (e.g., GPCRs, kinases) using SPR or fluorescence polarization .

- Mechanistic Studies :

- Hydrogen Bonding : The pyrazole ring may interact with catalytic residues (e.g., triazole derivatives in ).

- Metal Coordination : Assess chelation potential via UV-Vis spectroscopy .

- In Vivo Models : Evaluate anticonvulsant activity using MES or PTZ-induced seizure models (see pyrazole hydrazides ).

Q. How can structural modifications enhance the stability of this compound under varying pH conditions?

Methodological Answer:

-

pH Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS .

-

Modification Strategies :

Approach Rationale Example Substituent Addition Electron-withdrawing groups (e.g., -CF₃) reduce hydrolysis . See fluorinated analogs in . Cyclization Convert the amine to a heterocycle (e.g., piperidine derivatives ).

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

| Technique | Application | Example |

|---|---|---|

| SC-XRD | Confirm 3D structure | Used for hydroxyethyl-substituted pyrazoles . |

| NMR | Assign stereochemistry | ¹H/¹³C NMR for amine protons and ethyl group rotation . |

| HRMS | Verify molecular weight | Compare with PubChem data (e.g., C10H22N2 ). |

| IR Spectroscopy | Identify functional groups | N-H stretching (~3300 cm⁻¹) . |

Q. How should researchers address gaps in toxicological data for this compound?

Methodological Answer:

- In Silico Prediction : Use tools like Toxtree or ProTox-II to estimate acute toxicity .

- In Vitro Assays :

- Regulatory Alignment : Follow OECD guidelines for in vivo studies if computational/ in vitro results indicate risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.